1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine
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Overview
Description
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine is a chemical compound with the molecular formula C15H29N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is known for its unique structural features, which include a cyclohexyl ring substituted with ethyl and trimethyl groups, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexyl derivative with a pyrrolidine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the cyclohexyl substitution.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine is unique due to its specific substitution pattern on the cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets and its potential for diverse chemical reactions further highlight its uniqueness .
Properties
CAS No. |
685088-18-0 |
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Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine |
InChI |
InChI=1S/C15H29N/c1-5-13-10-14(2,3)12-15(4,11-13)16-8-6-7-9-16/h13H,5-12H2,1-4H3/t13-,15-/m0/s1 |
InChI Key |
DACGCAHHFCJQTD-ZFWWWQNUSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@](CC(C1)(C)C)(C)N2CCCC2 |
Canonical SMILES |
CCC1CC(CC(C1)(C)N2CCCC2)(C)C |
Origin of Product |
United States |
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